(2-Cyclopropoxypyridin-4-yl)methanol
Description
“(2-Cyclopropoxypyridin-4-yl)methanol” is a pyridine derivative featuring a cyclopropoxy substituent at the 2-position and a hydroxymethyl group (-CH₂OH) at the 4-position of the pyridine ring. The cyclopropoxy group introduces significant steric and electronic effects due to its strained three-membered ring structure, which distinguishes it from other alkoxy substituents.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(2-cyclopropyloxypyridin-4-yl)methanol |
InChI |
InChI=1S/C9H11NO2/c11-6-7-3-4-10-9(5-7)12-8-1-2-8/h3-5,8,11H,1-2,6H2 |
InChI Key |
KJUKOFTUOQADSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=CC(=C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with cyclopropylmagnesium bromide to form 2-cyclopropoxypyridine, which is then subjected to a reduction reaction to introduce the methanol group .
Industrial Production Methods
Industrial production of (2-Cyclopropoxypyridin-4-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropoxypyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 2-cyclopropoxypyridine-4-carboxylic acid.
Reduction: Formation of 2-cyclopropoxypiperidine-4-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(2-Cyclopropoxypyridin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of (2-Cyclopropoxypyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Substituent Electronic Effects
- Cyclopropoxy vs. Methoxy/Chloro: The cyclopropoxy group’s ring strain increases its electron-withdrawing character compared to methoxy (-OCH₃), which is typically electron-donating. This strain may enhance reactivity in nucleophilic substitutions or catalytic processes.
Steric and Solubility Considerations
- The cyclopropoxy group’s compact but rigid structure may reduce solubility in aqueous media compared to methoxy analogs. However, the hydroxymethyl group at position 4 counterbalances this by introducing hydrogen-bonding capability.
- The dimethoxymethyl group at position 3 in the chloro-containing analog adds steric bulk, likely reducing membrane permeability or enzymatic accessibility compared to the less-substituted target compound.
Reactivity and Stability
- Cyclopropane rings are prone to ring-opening reactions under acidic or oxidative conditions, which could limit the stability of “this compound” in certain environments. Methoxy and chloro substituents, by contrast, are generally more stable under standard conditions.
Research Implications
Further studies using crystallographic tools like SHELX could elucidate its conformational preferences and intermolecular interactions.
Notes:
- All comparisons derive from structural analysis and general principles of organic chemistry, as the provided evidence lacks explicit experimental data for the target compound.
- Catalogs from confirm the prevalence of pyridine-methanol derivatives in synthetic chemistry, underscoring the relevance of this structural motif.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
